molecular formula C15H22O2 B13794707 Buddledin B

Buddledin B

Cat. No.: B13794707
M. Wt: 234.33 g/mol
InChI Key: AXGJIHAKGFPXOX-BFRHVZAJSA-N
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Description

Buddledin B is a sesquiterpene compound isolated from various species of the genus Buddleja. This genus, named after the English botanist Adam Buddle, is known for its diverse range of biologically active compounds. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antifungal activities .

Preparation Methods

The preparation of Buddledin B typically involves the extraction from the plant material of Buddleja species. The process includes several steps such as:

Chemical Reactions Analysis

Buddledin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Buddledin B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in the arachidonate cascade, such as cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX). This inhibition leads to reduced production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Buddledin B is often compared with other sesquiterpenes isolated from Buddleja species, such as Buddledin A and Buddledin C. These compounds share similar structural features but differ in their biological activities and potency. For instance, Buddledin A exhibits stronger inhibitory effects on COX and 5-LOX compared to this compound .

Similar Compounds

  • Buddledin A
  • Buddledin C
  • Dihydrobuddledin A
  • Buddledone A
  • Buddledone B

This compound stands out due to its unique combination of anti-inflammatory and antifungal activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,2R,4E,9S)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one

InChI

InChI=1S/C15H22O2/c1-9-6-5-7-10(2)13(16)14(17)12-11(9)8-15(12,3)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/b10-7+/t11-,12+,14-/m1/s1

InChI Key

AXGJIHAKGFPXOX-BFRHVZAJSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2C(C1=O)O)(C)C

Origin of Product

United States

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